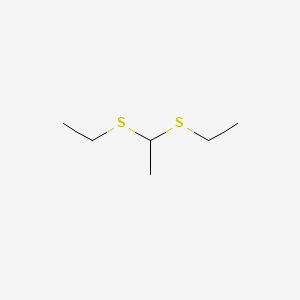
Ethane, 1,1-bis(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,1-bis(ethylthio)- is an organic compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.305. It is also known by other names such as acetaldehyde diethyl mercaptal and formaldehyde diethylthioacetal . This compound is characterized by the presence of two ethylthio groups attached to an ethane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane, 1,1-bis(ethylthio)- can be synthesized through the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the thioacetal .
Industrial Production Methods
Industrial production of ethane, 1,1-bis(ethylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,1-bis(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions where the ethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethane, 1,1-bis(ethylthio)- has several applications in scientific research:
Biology: It serves as a model compound for studying the behavior of thioacetal groups in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethane, 1,1-bis(ethylthio)- involves its ability to undergo various chemical transformations. The ethylthio groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions are facilitated by the presence of the sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3,5-dithiaheptane
- 1,1-diethylthioethane
- Acetaldehyde bis(ethylthio)acetal
- Formaldehyde diethylthioacetal
Uniqueness
Ethane, 1,1-bis(ethylthio)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of two ethylthio groups makes it a versatile reagent in organic synthesis, and its behavior in various chemical processes is distinct from other similar compounds .
Propriétés
Numéro CAS |
14252-42-7 |
|---|---|
Formule moléculaire |
C6H14S2 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
1,1-bis(ethylsulfanyl)ethane |
InChI |
InChI=1S/C6H14S2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
CIYDRAJJTMIKGP-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
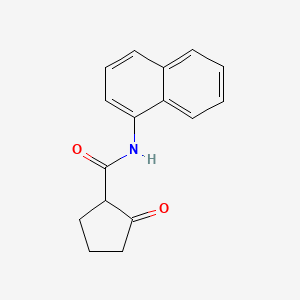
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
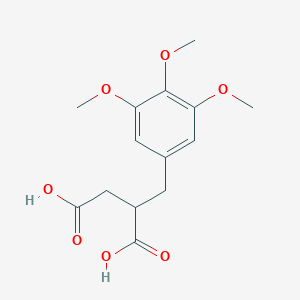


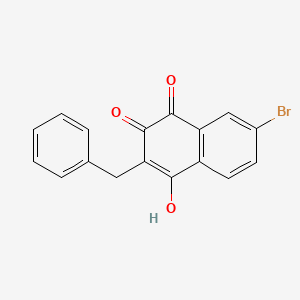
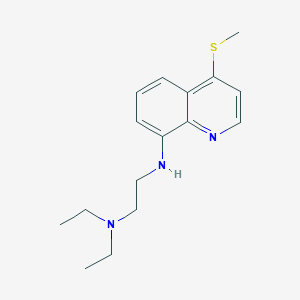
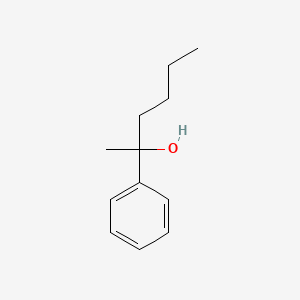

![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
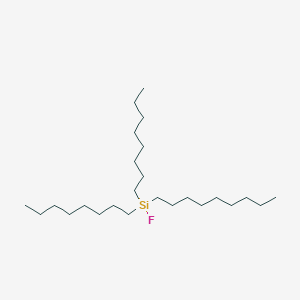

![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
